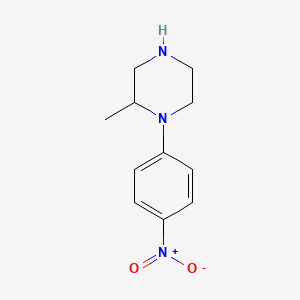

2-Methyl-1-(4-nitrophenyl)piperazine

CAS No.: 1240580-66-8

Cat. No.: VC11699996

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240580-66-8 |

|---|---|

| Molecular Formula | C11H15N3O2 |

| Molecular Weight | 221.26 g/mol |

| IUPAC Name | 2-methyl-1-(4-nitrophenyl)piperazine |

| Standard InChI | InChI=1S/C11H15N3O2/c1-9-8-12-6-7-13(9)10-2-4-11(5-3-10)14(15)16/h2-5,9,12H,6-8H2,1H3 |

| Standard InChI Key | MSOLFNXBYZHSKJ-UHFFFAOYSA-N |

| SMILES | CC1CNCCN1C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CC1CNCCN1C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

The molecular formula of 2-Methyl-1-(4-nitrophenyl)piperazine is C₁₁H₁₅N₃O₂, with a molecular weight of 221.26 g/mol. The piperazine ring adopts a chair conformation, while the 4-nitrophenyl group introduces electron-withdrawing effects, influencing reactivity and solubility. Key physicochemical parameters include a calculated logP (partition coefficient) of 1.73, indicating moderate lipophilicity, and a polar surface area of 68.35 Ų, which affects membrane permeability .

Table 1: Physicochemical Properties of 2-Methyl-1-(4-nitrophenyl)piperazine

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 221.26 g/mol |

| logP | 1.73 |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area | 68.35 Ų |

| Solubility (logSw) | -2.29 |

The nitro group at the para position enhances electrophilicity, facilitating interactions with biological nucleophiles such as cysteine residues in proteins . Stereochemical analysis confirms the compound exists as a racemic mixture, though enantioselective synthesis methods remain underexplored .

Synthesis and Optimization

Nucleophilic Substitution Reactions

A common synthesis route involves reacting N,N-di(2-chloroethyl)-4-nitroaniline with methylamine derivatives under basic conditions. For example, a patent describes using sodium hydroxide in N,N-dimethylformamide (DMF) at 100°C for 24 hours, achieving yields up to 87% . Solvent choice significantly impacts reaction efficiency: toluene yields 88.5% purity, while DMF improves solubility but requires post-reaction extraction with chloroform .

Key Reaction Parameters:

-

Temperature: 100°C (reflux conditions)

-

Solvent: DMF or toluene

-

Base: Sodium hydroxide (2–20 g per mole of substrate)

-

Time: 24 hours

Purification Techniques

Post-synthesis purification employs recrystallization using 1,4-dioxane, yielding crystalline products with melting points between 194.6°C and 195.4°C . Chromatographic methods are less commonly reported but may enhance purity for pharmacological applications.

Biological Activity and Mechanism

Serotonin Receptor Modulation

Computational and Theoretical Insights

| Parameter | Value |

|---|---|

| HOMO-LUMO Gap | 4.2 eV |

| Electrophilicity Index | 1.8 eV |

| Chemical Hardness | 2.1 eV |

Docking Studies

Molecular docking against PSMA highlights hydrophobic interactions with Leu 261 (3.79 Å) and His 553 (4.64 Å), corroborating its role as a PSMA inhibitor .

Applications and Future Directions

2-Methyl-1-(4-nitrophenyl)piperazine serves as a lead compound for:

-

Antidepressants: 5-HT₁A agonist activity supports development of fast-acting therapies.

-

Anticancer Agents: PSMA inhibition offers targeted treatment for prostate cancer.

-

Chemical Probes: Nitro group enables fluorescent tagging for receptor mapping.

Future research should prioritize enantioselective synthesis and in vivo toxicity profiling to advance translational potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume